molecular formula C10H9BrO4 B1395887 Dimethyl 3-bromophthalate CAS No. 58749-33-0

Dimethyl 3-bromophthalate

Cat. No.: B1395887
CAS No.: 58749-33-0
M. Wt: 273.08 g/mol
InChI Key: JRAPUXBKWPTMEQ-UHFFFAOYSA-N
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Description

Dimethyl 3-bromophthalate is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 .

Scientific Research Applications

1. Intermediate in Synthesis of Non-steroidal Anti-inflammatory Agents

Dimethyl 3-bromophthalate plays a role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It has been used in the preparation of specific NSAIDs like nabumetone and naproxen. These medications are crucial for treating pain, inflammation, and fever (Xu & He, 2010).

2. Involvement in Ziegler-Natta Catalysts

In the field of polymer chemistry, this compound contributes as an internal electron donor in Ziegler-Natta catalysts. This improves the catalytic activities and stereo-regularity, particularly in industrial applications. Its role in enhancing the efficiency of these catalysts is significant for polymer production processes (Xu Wen-qian, 2010).

3. Synthesis of Bromo-Subphthalocyanine Complexes

This compound is also crucial in the synthesis of novel bromo-subphthalocyanine complexes, which exhibit strong third-order nonlinear optical properties. These properties make them potential candidates for applications in photonics and optoelectronics (Chen et al., 2006).

4. In Synthesis of Photodynamic Therapy Agents

This compound is used in the synthesis of new zinc phthalocyanine compounds, which show promise in photodynamic therapy for cancer treatment. These compounds are characterized by their excellent photophysical properties and high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

5. Application in Polymer Chemistry

This compound has been employed in the synthesis of novel structural polystyrenes through processes like bromomethylation, oxidation, and esterification. It plays a key role in controlled/living free radical polymerization, contributing to the development of polymers with specific structural and functional properties (Yu et al., 2007).

Safety and Hazards

Safety data sheets suggest that exposure to Dimethyl 3-bromophthalate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

dimethyl 3-bromobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPUXBKWPTMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701353
Record name Dimethyl 3-bromobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-33-0
Record name Dimethyl 3-bromobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromophthalic acid (2.5 g, 10 mmol) in DMF (20 mL), were added iodomethane (3.1 g, 22 mmol) and sodium bicarbonate (1.8 g, 22 mmol). The mixture was heated to 70° C. with stirring for 26 hours. The solvent was evaporated in vacuo, and the residue was partitioned between diethyl ether (100 mL) and water (100 mL). The organic phase was washed with sat. sodium bicarbonate (100 mL) and brine (100 mL), and dried (MgSO4). The solvent was evaporated in vacuo, and dried under high vacuum to afford 2.4 g (86%) of the product as a white solid: 1H NMR (DMSO-d6) δ 3.84 (s, 3H), 3.86 (s, 3H), 7.57 (t, J=8.0 Hz, 1H), 8.01 (d, J=8.1 Hz, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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